Flucytosine-13C,15N2

LC-MS/MS method validation stable isotope internal standard chromatographic resolution

Flucytosine-13C,15N2 is the analytically superior internal standard for LC-MS/MS quantification of 5-fluorocytosine. Unlike deuterated isotopologues that exhibit retention time shifts, this dual 13C,15N2-labeled isotopologue co-elutes identically with the native analyte, ensuring perfect matrix effect correction. The +3 Da mass shift eliminates isotopic cross-talk that compromises single-isotope labels. Supplied at ≥98% chemical purity with ≥99% 13C and ≥98% 15N enrichment. Ideal for clinical TDM, PK studies, and bioequivalence trials demanding regulatory-grade accuracy.

Molecular Formula C4H4FN3O
Molecular Weight 132.07 g/mol
Cat. No. B565037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlucytosine-13C,15N2
Synonyms6-Amino-5-fluoro-2(1H)-pyrimidinone-13C,15N2;  5-Fluorocytosin-13C,15N2;  5-Fluorocytosine-13C,15N2;  6-Amino-2-oxo-5-fluoropyrimidine-13C,15N2;  Alcobon-13C,15N2;  Ancotyl-13C,15N2;  NSC 103805-13C,15N2; 
Molecular FormulaC4H4FN3O
Molecular Weight132.07 g/mol
Structural Identifiers
InChIInChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i4+1,7+1,8+1
InChIKeyXRECTZIEBJDKEO-DPZTXFNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro Cytosine-13C,15N2: Procurement-Grade Stable Isotope-Labeled Antifungal Reference Standard


5-Fluoro Cytosine-13C,15N2 (CAS 1216616-31-7) is a stable isotope-labeled analog of the antifungal agent 5-fluorocytosine (flucytosine), featuring carbon-13 substitution at the 2-position and nitrogen-15 substitution at the 1- and 3-positions . The unlabeled parent compound exhibits oral bioavailability of 78–89%, a plasma elimination half-life of 2.4–4.8 hours in healthy subjects, and approximately 90% renal excretion as unchanged drug [1]. The 13C,15N2-labeled variant is supplied with isotopic enrichment specifications of ≥99% 13C and ≥98% 15N and chemical purity of ≥98% .

Why Unlabeled 5-Fluorocytosine or Alternative Isotopologues Cannot Substitute for 5-Fluoro Cytosine-13C,15N2 in Quantitative Bioanalysis


In LC–MS/MS-based quantification of 5-fluorocytosine in biological matrices, substitution of the 13C,15N2-labeled internal standard with unlabeled 5-fluorocytosine, deuterium-labeled analogs, or even single-isotope-labeled variants introduces quantifiable sources of analytical error. Unlabeled compounds offer no compensation for matrix effects, extraction recovery variability, or ionization suppression. Deuterium (²H)-labeled isotopologues exhibit chromatographic retention time shifts relative to the unlabeled analyte due to hydrogen–deuterium isotope effects—shifts that increase with the number of ²H substitutions and compromise co-elution-dependent matrix effect correction [1]. In contrast, 13C- and 15N-labeled standards, which substitute heavier atoms within the molecular backbone rather than at exchangeable positions, demonstrate near-identical chromatographic behavior to the native analyte, thereby enabling more accurate quantification across diverse biological sample types [1]. Furthermore, single-isotope-labeled variants may fall within the natural isotopic abundance envelope of the analyte, introducing isotopic cross-talk that biases calibration curves . The 13C,15N2 dual-labeling strategy increases the mass shift (+3 Da) sufficiently to eliminate this interference while preserving co-elution fidelity.

5-Fluoro Cytosine-13C,15N2: Quantitative Comparative Evidence for Procurement Decision-Making


Chromatographic Co-Elution Fidelity: 13C-Labeled vs 2H-Labeled Internal Standards

In reversed-phase UHPLC–MS/MS analysis, 13C,15N-labeled internal standards exhibit superior chromatographic co-elution with their native analytes compared to deuterium (²H)-labeled analogs. A head-to-head evaluation of amphetamine isotopologues demonstrated that 13C6-labeled amphetamine co-eluted completely with unlabeled amphetamine under both acidic and basic mobile phase conditions, whereas ²H-labeled amphetamine standards showed increasing chromatographic resolution (separation) from the unlabeled analyte as the number of ²H substitutions increased [1]. This deuterium-induced retention time shift compromises the ability of the internal standard to correct for matrix effects that vary across the chromatographic peak [1].

LC-MS/MS method validation stable isotope internal standard chromatographic resolution

Isotopic Enrichment Specifications: 5-Fluoro Cytosine-13C,15N2 vs Vendor-Dependent Purity Thresholds

The 5-Fluoro Cytosine-13C,15N2 compound is supplied with specified isotopic enrichment of ≥99% 13C and ≥98% 15N, with overall chemical purity of ≥98% . These enrichment levels ensure that the internal standard signal is not contaminated by unlabeled or partially labeled species that would otherwise introduce systematic bias into quantification. Lower-enrichment isotopologues or unlabeled 5-fluorocytosine (purity variable by source) cannot provide the same level of analytical specificity.

isotopic enrichment analytical reference standard certificate of analysis

Mass Shift Adequacy: Dual 13C,15N2 Labeling vs Single-Isotope Interference Risk

To avoid interference from the natural isotopic abundance of the unlabeled analyte, a stable isotope-labeled internal standard should incorporate at least three isotopic substitutions, producing a minimum mass shift of +3 Da relative to the monoisotopic peak of the unlabeled compound . The 5-Fluoro Cytosine-13C,15N2 compound achieves a mass shift of +3 Da (one 13C substitution + two 15N substitutions), moving the internal standard signal outside the natural M+1 and M+2 isotopic envelope of unlabeled 5-fluorocytosine . Single-isotope-labeled variants (e.g., 13C-only or 15N-only) may produce insufficient mass separation, leading to isotopic cross-talk and calibration curve non-linearity.

isotopic interference LC-MS/MS quantification mass shift

Collision-Induced Dissociation Behavior: 13C,15N2 vs ²H-Labeled Standards

In tandem mass spectrometry (MS/MS) analysis, deuterium-labeled internal standards require higher collision energy for fragmentation compared to 13C,15N-labeled standards, due to kinetic isotope effects arising from the greater relative mass difference between ²H and ¹H [1]. A comparative study of amphetamine isotopologues demonstrated that ²H-labeled standards with higher numbers of deuterium substitutions required progressively more energy in the collision cell to achieve comparable fragmentation efficiency [1]. In contrast, 13C- and 15N-labeled standards, with smaller relative mass differences between isotopes, exhibit fragmentation behavior nearly identical to the unlabeled analyte, enabling consistent multiple reaction monitoring (MRM) transitions across calibration standards and study samples.

MS/MS fragmentation collision energy isotope effect

Regulatory Guidance Alignment: Stable Isotope-Labeled Internal Standards for Bioanalytical Method Validation

Regulatory bioanalytical method validation guidance, including FDA recommendations, identifies stable isotope-labeled internal standards as the preferred approach for correcting variability introduced during sample preparation, chromatographic separation, and mass spectrometric ionization [1]. Stable isotope-labeled analogs are specified to be added to every calibration standard, quality control sample, and unknown sample prior to extraction from the biological matrix [1]. The use of a properly matched isotopologue—such as 5-Fluoro Cytosine-13C,15N2 for 5-fluorocytosine quantification—directly supports compliance with these validation requirements.

FDA guidance bioanalytical method validation regulatory compliance

Optimal Application Scenarios for 5-Fluoro Cytosine-13C,15N2 in Analytical and Preclinical Workflows


Regulatory-Compliant Bioanalytical Method Development and Validation for 5-Fluorocytosine Therapeutic Drug Monitoring

In clinical pharmacokinetic studies or therapeutic drug monitoring of 5-fluorocytosine—where the drug exhibits a half-life of 2.4–4.8 hours in healthy subjects and is excreted 90% unchanged via the kidneys —accurate quantification in plasma or serum is essential. 5-Fluoro Cytosine-13C,15N2 serves as the preferred stable isotope-labeled internal standard for LC–MS/MS method development and validation. Its dual 13C and 15N labeling ensures a +3 Da mass shift that avoids isotopic interference from the unlabeled analyte [1], while its chromatographic co-elution fidelity supports robust matrix effect correction across patient samples with varying renal function [2].

Preclinical Pharmacokinetic Studies in Rodent Models Requiring High-Sensitivity Quantification

Preclinical studies evaluating novel 5-fluorocytosine formulations or combination antifungal regimens in murine models require precise quantification from limited-volume plasma samples. The 5-Fluoro Cytosine-13C,15N2 internal standard enables accurate LC–MS/MS quantification even when matrix effects from hemolyzed or lipemic samples would otherwise compromise data quality. The compound's high isotopic enrichment (≥99% 13C, ≥98% 15N) and chemical purity (≥98%) minimize background signal contribution , supporting the low limits of quantification necessary for microsampling-based pharmacokinetic profiling.

Comparative Bioavailability and Bioequivalence Studies Supporting Regulatory Filings

For studies designed to establish bioequivalence between generic and reference 5-fluorocytosine formulations—where the unlabeled drug's oral bioavailability ranges from 78% to 89% [1]—the use of a matched stable isotope-labeled internal standard is a regulatory expectation. 5-Fluoro Cytosine-13C,15N2 provides the analytical specificity required to distinguish the administered drug from potential endogenous interferences, while its behavior as a true isotopologue ensures that extraction recovery variability and ionization suppression are uniformly corrected across all study samples and calibration standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flucytosine-13C,15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.